Disodium iminodiacetate

CAS No.: 928-72-3

Cat. No.: VC1599115

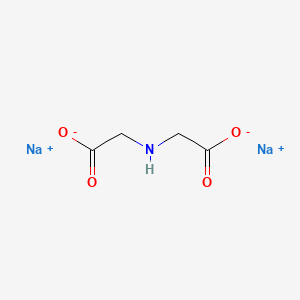

Molecular Formula: C4H5NNa2O4

Molecular Weight: 177.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 928-72-3 |

|---|---|

| Molecular Formula | C4H5NNa2O4 |

| Molecular Weight | 177.07 g/mol |

| IUPAC Name | disodium;2-(carboxylatomethylamino)acetate |

| Standard InChI | InChI=1S/C4H7NO4.2Na/c6-3(7)1-5-2-4(8)9;;/h5H,1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 |

| Standard InChI Key | HAXVIVNBOQIMTE-UHFFFAOYSA-L |

| SMILES | C(C(=O)[O-])NCC(=O)[O-].[Na+].[Na+] |

| Canonical SMILES | C(C(=O)[O-])NCC(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Properties and Structure

Chemical Composition

Disodium iminodiacetate is derived from iminodiacetic acid, which has the molecular formula HN(CH₂CO₂H)₂ . When converted to its disodium salt form, both carboxylic acid groups are deprotonated, resulting in a compound with the formula Na₂[HN(CH₂CO₂)₂]. Despite its name suggesting an imino group, the compound actually contains a secondary amino group connected to two acetate groups . In its hydrated form (disodium iminodiacetate hydrate), water molecules are incorporated into its crystal structure.

Structural Characteristics

The structure of disodium iminodiacetate features a central nitrogen atom connected to two acetate groups, with sodium ions serving as counterions to the negatively charged carboxylate groups. This arrangement creates a tridentate ligand capable of forming chelate complexes with various metal ions through the nitrogen atom and the two carboxylate groups . This chelating ability arises from the compound's capacity to form two fused, five-membered chelate rings with metal ions, providing stability to the resulting complexes.

Physical Properties

Disodium iminodiacetate typically appears as a white crystalline powder in its hydrated form. It exhibits high solubility in water, making it advantageous for aqueous applications. The compound's significant ability to form stable complexes with metal ions is among its most important physical characteristics, directly influencing its applications across various scientific and industrial fields.

Synthesis and Production

Industrial Production Processes

Industrial production of disodium iminodiacetate follows similar principles to laboratory synthesis but at a larger scale with carefully controlled reaction conditions to ensure high purity and yield. The production process typically involves:

-

Preparation of iminodiacetic acid

-

Neutralization with sodium hydroxide

-

Concentration and crystallization

-

Drying and packaging

The industrial significance of this compound has led to optimized production methods that ensure consistent quality and purity for commercial applications.

Quality Control Considerations

Quality control in the production of disodium iminodiacetate focuses on several critical parameters:

-

Purity level

-

Metal content

-

Moisture content

-

pH of aqueous solutions

-

Chelating capacity

These parameters are crucial for ensuring the compound's effectiveness in its various applications, particularly in scientific research and industrial processes where high purity is essential for reliable and reproducible results.

Applications

Scientific Research Applications

Disodium iminodiacetate has found significant applications in scientific research due to its chelating properties. Several key applications include:

-

Protein Purification: The compound is extensively used in metal ion affinity chromatography, where it helps separate proteins based on their affinity for metal ions. The iminodiacetate groups can be immobilized on solid supports to create effective affinity columns for protein isolation .

-

Analytical Chemistry: Disodium iminodiacetate serves as a reagent for detecting and quantifying metal ions in various samples, making it valuable in environmental and biological sample analysis.

-

Biochemical Research: The compound has been studied for its role in enzyme reactions. Research has shown that iminodiacetic acid phosphoramidate derivatives can interact with enzymes like HIV-1 reverse transcriptase, displaying enhanced kinetics and elongation capacity compared to other leaving groups .

Industrial Applications

In industrial settings, disodium iminodiacetate serves several important functions:

-

Water Treatment: The compound helps remove heavy metals from wastewater through precipitation and complexation reactions.

-

Metal Ion Sequestration: In industrial processes where metal ion contamination is problematic, disodium iminodiacetate effectively sequesters and removes unwanted metal ions.

-

Detergent Industry: The chelating properties make the compound useful in detergent formulations, where it can help in water softening and improving cleaning efficiency.

Medical and Diagnostic Applications

The medical applications of disodium iminodiacetate and related compounds are significant:

-

Diagnostic Imaging: Derivatives of iminodiacetic acid are used in cholescintigraphy scans (hepatobiliary iminodiacetic acid scans) to evaluate the health and function of the gallbladder . Several technetium-99m complexes utilizing these compounds are employed in these diagnostic procedures.

-

Contrast Agents: The compound can be incorporated into contrast agents for medical imaging techniques such as Magnetic Resonance Imaging (MRI).

-

Pharmaceutical Research: Its chelating properties make it useful in pharmaceutical research, particularly in drug delivery systems and metal-based therapeutics.

Biological Activity

Mechanism of Action

The primary biological activity of disodium iminodiacetate stems from its chelating abilities. The compound forms stable complexes with metal ions through its nitrogen atom and two carboxylate groups. This mechanism is crucial for its applications in both industrial and biological contexts.

In biological systems, the chelation of metal ions by disodium iminodiacetate can influence enzyme activity, protein function, and cellular processes that depend on metal ions as cofactors. The specific effects depend on the metal ions involved and the biological context in which the compound is used.

Biochemical Pathways

The interaction of disodium iminodiacetate with metal ions can affect various biochemical pathways:

-

Enzyme Activity: By chelating metal cofactors, the compound can inhibit or modulate the activity of metalloproteins and metalloenzymes.

-

Cell Signaling: Changes in metal ion availability due to chelation can influence cell signaling pathways that rely on these ions for proper function.

-

Metabolic Processes: Metal ions play crucial roles in numerous metabolic processes, and their chelation can have widespread effects on cellular metabolism.

Research Findings

Research on iminodiacetic acid and its derivatives has yielded several important findings relevant to disodium iminodiacetate:

-

Nucleotide Incorporation: Studies have shown that iminodiacetic acid phosphoramidate derivatives can be processed by HIV-1 reverse transcriptase as substrates for nucleotide incorporation . This indicates a potential role for these compounds in novel biochemical applications.

-

Enhanced Kinetics: Research has demonstrated that iminodiacetic acid can serve as an efficient leaving group in enzymatic reactions, displaying enhanced kinetics compared to other compounds like amino acid deoxyadenosine phosphoramidates .

-

Metabolic Potential: Investigations into the metabolic availability of iminodiacetic acid derivatives suggest potential applications in novel energetic and informational metabolism studies . Research has shown that trisodium trimetaphosphate can react with iminodiacetic acid disodium salt to form triphosphoro iminodiacetic acid (TPI), which has applications in nucleotide chemistry.

Comparative Analysis

Comparison with Similar Chelating Agents

Disodium iminodiacetate can be compared with several other chelating agents to understand its unique properties and applications. The following table presents a comparative analysis:

| Compound Name | Chemical Formula | Chelating Mechanism | Relative Chelating Strength | Primary Applications |

|---|---|---|---|---|

| Disodium Iminodiacetate | Na₂[HN(CH₂CO₂)₂] | Tridentate ligand, forms two fused five-membered chelate rings | Moderate | Protein purification, metal ion sequestration, analytical chemistry |

| Ethylenediaminetetraacetic Acid (EDTA) | C₁₀H₁₆N₂O₈ | Hexadentate ligand, forms more stable complexes | High | Broad spectrum chelating agent, food preservation, water treatment |

| Nitrilotriacetic Acid (NTA) | N(CH₂CO₂H)₃ | Tetradentate ligand, intermediate strength | Moderate-High | Industrial cleaning, water treatment, metal ion analysis |

| N-Methylimidodiacetic Acid (MIDA) | CH₃N(CH₂CO₂H)₂ | Similar to IDA but with methyl group on nitrogen | Moderate | Organic synthesis, protecting group chemistry |

| N-(2-Carboxyethyl)iminodiacetic acid | HOC(O)CH₂CH₂N(CH₂CO₂H)₂ | Extended IDA with additional carboxylic group | Enhanced | Specialized applications requiring stronger chelation |

This comparison illustrates that disodium iminodiacetate occupies a middle position in terms of chelating strength . It forms stronger complexes than simple monodentate ligands but weaker complexes than hexadentate ligands like EDTA.

Advantages and Limitations

Advantages:

-

Effective tridentate chelating agent

-

Good solubility in water

-

Versatile applications across multiple fields

-

Relatively simple structure and synthesis

-

Well-established safety profile for many applications

Limitations:

-

Lower chelating strength compared to EDTA and some other chelators

-

Less selective for specific metal ions compared to more specialized chelating agents

-

Limited effectiveness at certain pH ranges

-

Potential environmental concerns when used in large-scale industrial applications

Recent Developments

Recent research has expanded the applications and understanding of disodium iminodiacetate and related compounds:

-

Environmental Applications: Growing interest in using these compounds for environmental remediation, particularly for heavy metal contamination.

-

Biochemical Tools: Development of iminodiacetic acid derivatives as tools for biochemical research, including their use as alternative leaving groups in enzymatic polymerization of deoxyribonucleic acids .

-

Alternative Synthesis Methods: Exploration of more efficient and environmentally friendly synthesis methods to produce these compounds at scale.

Future Prospects and Research Directions

The future research directions for disodium iminodiacetate include:

-

Enhanced Specificity: Development of modified versions with improved specificity for particular metal ions, expanding their applications in analytical chemistry and biomedical research.

-

Sustainable Production: Investigation of greener synthesis methods to reduce the environmental impact of production processes.

-

Novel Biological Applications: Exploration of new applications in biological systems, building on findings such as those related to HIV-1 reverse transcriptase interactions .

-

Combination with Other Technologies: Integration with emerging technologies such as nanotechnology and advanced materials science to create novel functional materials.

-

Environmental Remediation: Further development of applications in environmental cleanup and remediation efforts, particularly for heavy metal contamination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume